tetranor-PGDM lactone-d6
Description
Properties
Molecular Formula |
C16H16D6O6 |
|---|---|
Molecular Weight |
316.4 |
InChI |
InChI=1S/C16H22O6/c17-10(3-1-2-4-15(19)20)5-6-11-12-7-8-16(21)22-14(12)9-13(11)18/h11-12,14H,1-9H2,(H,19,20)/t11-,12-,14+/m1/s1/i1D2,2D2,3D2 |
InChI Key |
KRZCZJUXOKTLEH-OHTFLIHSSA-N |
SMILES |
O=C(C([2H])([2H])C([2H])([2H])C([2H])([2H])CC(O)=O)CC[C@H]1C(C[C@H]2[C@@H]1CCC(O2)=O)=O |
Synonyms |
tetranor-Prostaglandin D Metabolite lactone-d6 |
Origin of Product |
United States |
Metabolic Precursors and Enzymatic Pathways Relevant to Tetranor Pgdm Lactone
The formation of tetranor-PGDM, the parent compound of tetranor-PGDM lactone, is a multi-step process originating from arachidonic acid. This pathway involves several key enzymatic reactions.
The initial precursor, arachidonic acid, is converted into the unstable intermediate Prostaglandin (B15479496) H2 (PGH2) by the action of cyclooxygenase (COX) enzymes, namely COX-1 and COX-2. nih.gov PGH2 then serves as a substrate for Prostaglandin D2 (PGD2) synthases. Two main types of PGD2 synthases have been identified: lipocalin-type PGD2 synthase (L-PGDS) and hematopoietic PGD2 synthase (H-PGDS). researchgate.netcaymanchem.com H-PGDS is primarily found in mast cells and is involved in allergic and asthmatic responses, while L-PGDS is found in the brain and other tissues. caymanchem.com
Once synthesized, PGD2 is rapidly metabolized in the body into a series of other compounds. The pathway leading to tetranor-PGDM (11,15-dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid) involves subsequent enzymatic conversions. nih.gov This metabolite has been identified as a major, abundant product of PGD2 metabolism found in both human and mouse urine. nih.govcaymanchem.comcaymanchem.com Studies have shown that tetranor-PGDM is a more abundant urinary metabolite than other PGD2 products like 11β-PGF2α and 2,3-dinor-11β-PGF2α. nih.gov The formation of tetranor-PGDM is significantly reduced by the inhibition of COX-1 and COX-2, confirming its origin in the cyclooxygenase pathway. nih.gov
Tetranor-PGDM lactone is a closed-ring form of tetranor-PGDM. caymanchem.comglpbio.com The formation of this lactone may occur spontaneously under certain conditions. google.com Another related transformation is the dehydration of tetranor-PGDM to form tetranor-PGJM, a cyclopentenone structure. google.com
Key Enzymes in the Tetranor-PGDM Biosynthetic Pathway
| Enzyme | Function | Reference |
|---|---|---|
| Cyclooxygenase (COX-1 & COX-2) | Converts arachidonic acid to PGH2. | nih.gov |
| Lipocalin-type PGD2 Synthase (L-PGDS) | Converts PGH2 to PGD2, notably in the brain. | researchgate.netcaymanchem.com |
Investigation into the Physiological and Analytical Implications of the Lactone Form of Tetranor Pgdm
The investigation into tetranor-PGDM and its lactone form carries significant implications for both understanding physiological processes and for developing accurate analytical methods.
As a major metabolite of PGD2, urinary tetranor-PGDM serves as a crucial biomarker for systemic PGD2 production. caymanchem.comglpbio.com Elevated levels of PGD2 are associated with various physiological and pathological states, including allergic reactions, inflammation, and certain types of muscular dystrophy. researchgate.netresearchgate.netresearchgate.net For instance, studies have noted that urinary tetranor-PGDM levels increase in response to bacterial lipopolysaccharide administration, which induces a systemic inflammatory response, and during niacin-induced facial flushing. nih.gov Furthermore, its concentration has been shown to rise significantly in mouse models of food allergy. researchgate.net The measurement of tetranor-PGDM (which includes its lactone form) in urine thus provides a non-invasive window into the activity of the PGD2 pathway.
From an analytical standpoint, the accurate quantification of tetranor-PGDM and its lactone is essential. The compound tetranor-PGDM lactone-d6, which contains six deuterium (B1214612) atoms, was specifically developed to serve as an internal standard for quantification by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comglpbio.com The use of a stable isotope-labeled internal standard is critical in mass spectrometry to correct for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.
The development of analytical methods extends to immunoassays as well. Competitive enzyme immunoassays (EIAs) have been created to measure tetranor-PGDM in biological fluids. researchgate.netnih.gov These assays require highly specific monoclonal antibodies that can distinguish tetranor-PGDM from other related prostaglandin (B15479496) metabolites. nih.gov Validation of these methods involves assessing parameters such as detection limits, quantification ranges, and cross-reactivity with structurally similar compounds. researchgate.netnih.gov For instance, one study demonstrated negligible cross-reactivity of their developed EIA with other metabolites like tetranor-PGEM, tetranor-PGAM, and tetranor-PGFM. researchgate.netnih.gov
Sample preparation is another critical analytical consideration. Components in urine can interfere with immunoassay performance, necessitating a purification step, such as solid-phase extraction (SPE), to ensure accurate results. nih.gov
Validation Data for a Monoclonal Antibody-Based Tetranor-PGDM EIA
| Parameter | Value | Reference |
|---|---|---|
| Half-maximal inhibition (IC50) | 1.79 ng/mL | nih.gov |
| Limit of Detection (LOD) | 0.0498 ng/mL | nih.gov |
| Range of Quantitation (ROQ) | 0.252 to 20.2 ng/mL | nih.gov |
| Intra-assay Variation (CV) | 3.9% to 6.0% | nih.gov |
| Inter-assay Variation (CV) | 5.7% to 10.4% | nih.gov |
Reported Urinary Levels of Tetranor-PGDM
| Species | Level (ng/mg creatinine) | Reference |
|---|---|---|
| Human | 1.5 ± 0.3 | caymanchem.com |
Advanced Analytical Methodologies and Quantitative Strategies Utilizing Tetranor Pgdm Lactone D6
Theoretical and Practical Considerations of Stable Isotope Dilution Mass Spectrometry (SIDMS) in Lipidomics
Stable Isotope Dilution Mass Spectrometry (SIDMS) is recognized as a definitive method for the quantitative analysis of molecules within complex samples. youtube.comwikipedia.org The technique is based on the introduction of a known quantity of a stable isotope-labeled version of the analyte into the sample. youtube.com This "spike," in this case, tetranor-PGDM lactone-d6, is chemically identical to the endogenous analyte but possesses a greater mass due to the incorporation of deuterium (B1214612) atoms. clearsynth.com When added to a sample at the initial stage of processing, the labeled standard undergoes the exact same procedures—extraction, purification, and analysis—as the native analyte. By determining the ratio of the mass spectrometric signal from the native analyte to that of the isotopic standard, a highly accurate quantification can be achieved. wikipedia.org This ratiometric approach effectively cancels out variability and potential sample loss during preparation, significantly enhancing the reliability of the results. youtube.comnist.gov
Biological samples such as urine and plasma are exceedingly complex, containing numerous compounds that can interfere with analytical measurements. clearsynth.com Deuterium-labeled internal standards like this compound are indispensable for navigating this complexity. clearsynth.comresearchgate.net The six deuterium atoms in its structure provide a distinct mass shift, allowing it to be clearly distinguished from the unlabeled endogenous compound by a mass spectrometer. caymanchem.com Despite this mass difference, its chemical and physical properties are nearly identical to the analyte, ensuring they behave similarly during sample preparation and chromatographic separation. This co-processing is crucial for mitigating "matrix effects," where other components in the sample can suppress or enhance the ionization of the target analyte, leading to inaccurate results. clearsynth.comresearchgate.net The use of a stable isotope-labeled internal standard is therefore considered essential for generating robust quantitative data from such challenging matrices. clearsynth.com
Gas Chromatography-Mass Spectrometry (GC-MS) Based Methodologies for Tetranor-PGDM Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds. researchgate.net Since prostaglandins (B1171923) and their metabolites are typically non-volatile, they require chemical derivatization to increase their volatility for successful GC-MS analysis. researchgate.netmdpi.com
GC-MS assays for tetranor-PGDM quantification are critically dependent on the use of this compound as an internal standard. caymanchem.com Method development and validation processes demonstrate that incorporating this deuterated standard allows for sensitive, specific, and accurate quantification. nih.govresearchgate.net A typical workflow involves adding the internal standard to the biological sample, followed by extraction, purification, and derivatization. The validation of these assays confirms their linearity, precision, and accuracy, establishing them as reliable methods for measuring tetranor-PGDM levels. nih.gov
Table 1: Illustrative GC-MS Method Validation Parameters
This table presents typical performance characteristics for a validated GC-MS method for analyte quantification.
| Validation Parameter | Typical Performance Metric | Significance |
|---|---|---|
| Linearity (R²) | > 0.99 | Indicates a strong correlation between concentration and instrument response. nih.gov |
| Limit of Detection (LOD) | Low pg/mL range | Defines the lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | Low pg/mL to ng/mL range | Defines the lowest concentration that can be accurately and precisely quantified. |
| Accuracy (% Recovery) | 90-110% | Shows how close the measured value is to the true value. |
| Precision (% RSD) | < 15% | Represents the degree of agreement among a series of measurements. nih.gov |
Effective sample preparation is crucial for the successful GC-MS analysis of tetranor-PGDM. ingentaconnect.comscilit.com The process generally begins with solid-phase extraction (SPE) to isolate and concentrate the analyte from the biological matrix. Following this, chemical derivatization is performed. A common strategy involves a multi-step process:
Esterification: The carboxyl group is converted to a methyl ester (ME) to increase volatility.
Oximation: The ketone groups are converted to methyloximes (MO) to prevent enolization and improve stability.
Silylation: The hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers, which significantly increases volatility and thermal stability.
Throughout this extensive preparation, this compound tracks the native analyte, ensuring that any variations or inefficiencies in the extraction and derivatization steps are corrected for in the final calculation. mdpi.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Based Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a preferred method for quantifying lipid mediators like tetranor-PGDM. researchgate.netnih.gov It offers distinct advantages over GC-MS, including simplified sample preparation (often eliminating the need for derivatization) and high throughput capabilities. nih.gov In LC-MS/MS analysis, this compound is the ideal internal standard. caymanchem.com It co-elutes chromatographically with the endogenous analyte and is differentiated by its higher mass in the spectrometer. The use of Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity, enabling the precise quantification of tetranor-PGDM even at very low concentrations in biological fluids. nih.govdundee.ac.uk The internal standard effectively corrects for variables such as extraction recovery, matrix-induced ion suppression, and instrument drift, ensuring the generation of highly accurate and reliable quantitative data. researchgate.netdundee.ac.ukresearchgate.netnih.gov
Table 2: Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Prostaglandin (B15479496) D2 | PGD2 |
| Methyl Ester | ME |
| Methyloxime | MO |
Optimization of Chromatographic Separation Parameters for this compound and Analytes
The successful quantification of tetranor-PGDM (tPGDM) using this compound relies heavily on robust chromatographic separation. The primary objective of optimizing chromatographic parameters is to achieve a clear separation of the target analyte from other structurally similar compounds and matrix interferences, ensuring accurate measurement. nih.gov A significant challenge in the analysis of tPGDM is its co-elution with isomeric compounds, such as tetranor-PGEM (tPGEM), especially since they can share identical Multiple Reaction Monitoring (MRM) transitions in mass spectrometry. dundee.ac.uk
Effective separation is typically achieved using reverse-phase liquid chromatography (LC). Key parameters that are systematically optimized include:
Column Chemistry: C18 columns are commonly employed, offering the necessary hydrophobicity to retain and separate prostaglandins.
Mobile Phase Composition: A gradient elution using a combination of an aqueous phase (often containing a weak acid like formic acid to improve peak shape and ionization) and an organic solvent (such as acetonitrile (B52724) or methanol) is standard. The gradient profile is meticulously adjusted to maximize the resolution between tPGDM and interfering isomers. researchgate.net
Flow Rate and Temperature: These parameters are fine-tuned to enhance separation efficiency and reduce analysis time without compromising resolution.
The result of a well-optimized method is a chromatogram where tetranor-PGDM and its deuterated internal standard, this compound, elute at the same retention time, well-resolved from other compounds, which is a prerequisite for accurate quantification. nih.gov
Development of Multiple Reaction Monitoring (MRM) Transitions for High Specificity and Sensitivity
Multiple Reaction Monitoring (MRM) is a tandem mass spectrometry (MS/MS) technique that provides exceptional selectivity and sensitivity for quantifying specific molecules in complex mixtures. nih.govspringernature.com The development of an MRM assay involves the selection of specific precursor-to-product ion transitions for both the analyte (tetranor-PGDM) and its stable isotope-labeled internal standard (this compound).
The process involves:
Precursor Ion Selection: The analyte is infused into the mass spectrometer, and the most abundant ion, typically the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode, is selected as the precursor ion.
Product Ion Selection: The selected precursor ion is fragmented in the collision cell, and the most stable and abundant resulting fragment ions are chosen as product ions. researchgate.net
For tetranor-PGDM and its d6-labeled standard, specific mass transitions are established. Since the deuterium labeling adds 6 atomic mass units to the internal standard, its precursor and product ions will have a corresponding mass shift, allowing the instrument to distinguish between the endogenous analyte and the internal standard. A crucial consideration is that structurally similar isomers like tPGDM and tPGEM can have identical MRM transitions, making chromatographic separation indispensable for their differentiation. dundee.ac.uk
Below is a representative table of MRM transitions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Tetranor-PGDM | Specific Mass | Specific Fragment | Negative/Positive |
| This compound | Specific Mass + 6 | Specific Fragment + x | Negative/Positive |
Note: Specific m/z values depend on the exact lactonization state and ionization adduct and must be determined empirically.
Integration of Online Solid Phase Extraction (SPE) for High-Throughput Analysis
To handle large numbers of samples efficiently, particularly in clinical research, online Solid Phase Extraction (SPE) is integrated with the LC-MS/MS system. nih.govresearcher.life This automated approach combines sample cleanup and analyte concentration directly within the analytical workflow, significantly reducing manual sample preparation time and improving reproducibility. dundee.ac.ukresearchgate.net
The online SPE process typically involves:
Loading: The biological sample (e.g., urine) is loaded onto a small SPE cartridge.
Washing: The cartridge is washed to remove salts and other interfering matrix components.
Elution: The retained analytes, including tetranor-PGDM and the this compound internal standard, are eluted from the SPE cartridge directly onto the analytical LC column for separation and subsequent MS/MS detection.
This integration creates a high-throughput system capable of analyzing a sample in seconds to minutes, a significant improvement over traditional, time-consuming offline SPE procedures. dundee.ac.uknih.gov This methodology has been successfully applied to the simultaneous measurement of urinary tPGDM and tPGEM in studies involving large patient cohorts. dundee.ac.ukresearchgate.net
Evaluation of Isotope Effects in LC-MS/MS Quantification
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantification by mass spectrometry. nih.gov This approach, known as isotope dilution mass spectrometry, assumes that the labeled standard behaves identically to the unlabeled analyte during sample extraction, chromatography, and ionization. nih.gov This co-elution and identical ionization behavior effectively compensates for sample loss during preparation and for matrix-induced ionization suppression or enhancement. nih.gov
However, minor differences in physicochemical properties can sometimes arise due to the heavier isotopes (deuterium in this case), which is known as an isotope effect. This can potentially lead to a slight shift in chromatographic retention time between the analyte and the internal standard. While generally negligible, it is a critical parameter to evaluate during method development to ensure it does not impact the accuracy of quantification. In a well-developed assay, the chromatographic peaks of the analyte and the deuterated standard should be symmetrical and co-elute almost perfectly. nih.gov
Method Validation and Performance Characterization in Academic Research Settings
Before an analytical method can be applied in academic research, it must undergo rigorous validation to demonstrate its reliability, accuracy, and precision. This process ensures that the measurements are meaningful and reproducible.
Assessment of Analytical Sensitivity, Limits of Detection (LOD), and Limits of Quantification (LOQ)
Analytical sensitivity is defined by the method's ability to measure low concentrations of an analyte. This is characterized by the Limit of Detection (LOD) and the Limit of Quantification (LOQ).
LOD: The lowest concentration of the analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision.
LOQ: The lowest concentration of the analyte that can be measured with acceptable precision and accuracy. The LOQ is often defined as the lower end of the reportable range of the assay.
For urinary tetranor-PGDM, high-throughput online SPE-LC-MS/MS methods have demonstrated excellent sensitivity. researchgate.net
| Parameter | Reported Value (for tPGDM) |
| Reportable Range | 0.2–40 ng/mL dundee.ac.uk |
| Limit of Detection (LOD) | 0.0498 ng/mL researchgate.net |
| Limit of Quantification (LOQ) | 0.2 ng/mL (as lower limit of reportable range) dundee.ac.uk |
This data is based on a validated method for urinary tetranor-PGDM.
Determination of Intra- and Inter-Assay Precision and Accuracy
Precision reflects the closeness of repeated measurements, while accuracy indicates how close a measured value is to the true value. salimetrics.com These are typically assessed at multiple concentrations (e.g., low, medium, and high quality control samples).
Intra-Assay Precision (Repeatability): Measures the variation within a single analytical run. cytometry.org
Inter-Assay Precision (Reproducibility): Measures the variation between different analytical runs, often on different days. cytometry.org
For quantitative bioanalytical methods, the acceptance criteria for precision (expressed as the coefficient of variation, %CV) and accuracy (expressed as percent bias, %Bias) are typically within ±15%. dundee.ac.uk Validated methods for tetranor-PGDM have demonstrated performance well within these limits. dundee.ac.ukresearchgate.net
| Parameter | Quality Control Level | Performance (%CV or %Bias) |
| Intra-Assay Precision | Low, Medium, High | < 15% dundee.ac.uk |
| Inter-Assay Precision | Low, Medium, High | < 15% dundee.ac.uk |
| Accuracy | Low, Medium, High | < 15% dundee.ac.uk |
This performance data demonstrates that the online SPE-LC-MS/MS assay provides sensitive, reproducible, and accurate measurement of urinary tPGDM. dundee.ac.uk
Mitigation of Matrix Effects and Ion Suppression/Enhancement in Complex Samples
In the quantitative analysis of eicosanoids like tetranor-PGDM lactone from complex biological matrices such as urine or plasma, matrix effects present a significant analytical challenge. acs.org These effects, stemming from co-eluting endogenous components, can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement. acs.org This variability can severely compromise the accuracy and reproducibility of the analytical method. acs.org The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a widely accepted and effective strategy to mitigate these matrix effects. nih.gov
This compound is an ideal internal standard as it shares near-identical physicochemical properties with the endogenous analyte, tetranor-PGDM lactone. caymanchem.com This structural similarity ensures that both the analyte and the internal standard co-elute during chromatographic separation and experience similar degrees of ionization suppression or enhancement. nih.gov By calculating the ratio of the analyte's response to the internal standard's response, any signal fluctuation caused by matrix effects is effectively normalized, leading to more accurate and precise quantification. d-nb.info
However, it is crucial to recognize that the use of deuterated standards is not without potential complications. A key consideration is the possibility of chromatographic separation between the deuterated standard and the native analyte. nih.gov This can occur due to the slight differences in polarity and acidity resulting from the substitution of hydrogen with deuterium. researchgate.net If the analyte and its deuterated internal standard separate chromatographically, they may elute into the ion source at different times, encountering different matrix components and thus experiencing differential ion suppression. nih.gov This would negate the corrective purpose of the internal standard and could lead to biased results. nih.gov Therefore, careful chromatographic method development and validation are essential to ensure the co-elution of tetranor-PGDM lactone and its d6-labeled counterpart.
The following table illustrates the impact of matrix effects on analyte response and the corrective action of an ideal internal standard.
| Sample Type | Analyte Response (Arbitrary Units) | Internal Standard (IS) Response (Arbitrary Units) | Analyte/IS Ratio | % Ion Suppression |
| Neat Solution | 100,000 | 100,000 | 1.00 | 0% |
| Urine Sample 1 | 50,000 | 50,000 | 1.00 | 50% |
| Urine Sample 2 | 20,000 | 20,000 | 1.00 | 80% |
| Plasma Sample 1 | 70,000 | 70,000 | 1.00 | 30% |
This interactive table demonstrates that while the absolute responses of the analyte and internal standard decrease due to ion suppression in biological matrices, their ratio remains constant, allowing for accurate quantification.
Evaluation of Analyte Stability during Sample Collection, Processing, and Storage for Research Integrity
The integrity of quantitative eicosanoid analysis is highly dependent on the stability of the analyte throughout the entire process, from sample collection to final analysis. Eicosanoids are often susceptible to degradation and can also be artificially generated ex vivo during sample handling. nih.gov This makes rigorous evaluation of analyte stability a critical component of method validation to ensure that the measured concentrations accurately reflect the in vivo physiological or pathological state.
The use of an internal standard like this compound from the earliest stage of sample handling is instrumental in assessing and correcting for analyte degradation. By adding a known amount of the deuterated standard to the biological sample immediately upon collection, it acts as a monitor for the stability of the endogenous analyte through all subsequent steps, including extraction, storage, and analysis. nih.gov Any loss of the native analyte due to degradation will be mirrored by a proportional loss of the internal standard, thus preserving the accuracy of the final quantified result. nih.gov
Research on the stability of various eicosanoids has led to established best practices for sample handling and storage. For instance, it is generally recommended to store biological samples intended for eicosanoid analysis at -80°C to minimize degradation. caymanchem.com Stability studies often evaluate the analyte's integrity under various conditions, such as short-term storage at room temperature, multiple freeze-thaw cycles, and post-preparative stability in the autosampler. nih.gov
A study on the stability of urinary tetranor-PGDM and tetranor-PGEM found that while tetranor-PGDM was stable under all tested conditions, tetranor-PGEM was not stable at room temperature for 24 hours, with recovery falling below 80%. researchgate.net This highlights the compound-specific nature of stability and the importance of empirical validation.
The following table summarizes typical stability test results for an eicosanoid in a biological matrix, monitored using a deuterated internal standard.
| Condition | Analyte Concentration (ng/mL) | Internal Standard Recovery (%) | Calculated Analyte Stability (%) |
| Baseline (t=0) | 10.0 | 100 | 100 |
| 24h at Room Temp | 7.5 | 75 | 100 |
| 3 Freeze-Thaw Cycles | 9.8 | 98 | 100 |
| 48h at 4°C | 9.9 | 99 | 100 |
This interactive table illustrates how an internal standard can be used to differentiate between actual analyte degradation and sample processing losses. In this example, the consistent analyte/IS ratio indicates the analyte is stable under these conditions, and the lower recovery at room temperature is due to processing loss, not degradation.
Comparative Analysis of Different Analytical Platforms and Their Complementary Roles in Eicosanoid Research
The quantification of eicosanoids is approached through various analytical platforms, each with its own set of strengths and limitations. The two most prominent methodologies in eicosanoid research are mass spectrometry-based approaches, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), and immunoassay-based methods like enzyme-linked immunosorbent assay (ELISA). nih.govnih.gov The choice of platform often depends on the specific research question, the required level of specificity and sensitivity, and practical considerations such as cost and throughput.
LC-MS/MS has emerged as the gold standard for the definitive identification and quantification of eicosanoids. nih.gov Its major advantage lies in its high specificity, which allows for the differentiation of structurally similar isomers that are often a challenge for other methods. nih.gov The coupling of liquid chromatography for physical separation with tandem mass spectrometry for mass-based detection and fragmentation provides a high degree of confidence in analyte identification. nih.gov Furthermore, LC-MS/MS offers superior sensitivity and the capability for multiplexing, enabling the simultaneous measurement of a broad panel of eicosanoids in a single analytical run. nih.gov
Immunoassays, on the other hand, are based on the principle of antigen-antibody recognition. nih.gov They are generally more accessible, less expensive, and have a higher throughput compared to LC-MS/MS, making them suitable for screening large numbers of samples. nih.gov However, a significant drawback of immunoassays is the potential for cross-reactivity, where the antibody may bind to other structurally related compounds in the sample, leading to an overestimation of the analyte concentration and a lack of specificity. nih.gov
While LC-MS/MS is often the preferred method for its accuracy and specificity, immunoassays can still play a complementary role in eicosanoid research. For instance, they can be valuable for initial exploratory studies or for clinical settings where high throughput is a priority and a validated immunoassay with low cross-reactivity is available. However, for research that requires precise and unambiguous quantification of specific eicosanoids, especially in complex biological systems, LC-MS/MS remains the superior choice.
Mass Spectrometry-Based Approaches Versus Immunoassay-Based Research Methods (e.g., EIA)
A direct comparison between mass spectrometry-based methods and immunoassays for eicosanoid analysis reveals significant differences in their analytical performance and suitability for different research applications.
Specificity and Accuracy: The primary advantage of LC-MS/MS over immunoassays is its unparalleled specificity. nih.gov Eicosanoids exist as a large family of structurally related isomers, and immunoassays often suffer from cross-reactivity with these related compounds, which can lead to inaccurate and misleading results. nih.gov For example, an antibody developed for a specific prostaglandin may also bind to its metabolites or other prostaglandins, artificially inflating the measured concentration. LC-MS/MS, by combining chromatographic separation with mass-to-charge ratio detection and fragmentation patterns, can unequivocally distinguish between these isomers. nih.gov The use of a stable isotope-labeled internal standard like this compound further enhances the accuracy of LC-MS/MS by correcting for matrix effects and procedural losses. caymanchem.com
Sensitivity and Limit of Detection: Both LC-MS/MS and modern immunoassays can achieve high sensitivity, often reaching the picogram per milliliter range. nih.govnih.gov However, the sensitivity of LC-MS/MS is generally considered superior and less susceptible to interference from the sample matrix. nih.gov A study developing an enzyme immunoassay for tetranor-PGDM reported a limit of detection of 0.0498 ng/mL. nih.gov In comparison, LC-MS/MS methods for prostaglandins have reported limits of detection as low as 20 pg/mL (0.020 ng/mL). nih.gov
Throughput and Cost: Immunoassays typically offer higher throughput and lower per-sample costs compared to LC-MS/MS. nih.gov This makes them more practical for large-scale clinical studies or initial screening purposes. However, the development and validation of a specific and reliable monoclonal antibody for an immunoassay can be a lengthy and expensive process. nih.gov While the initial investment in LC-MS/MS instrumentation is high, the ability to develop and validate methods for multiple analytes relatively quickly can make it more cost-effective in the long run for research laboratories that analyze a wide range of compounds.
Multiplexing Capability: A significant advantage of LC-MS/MS is its ability to perform multiplex analysis, measuring dozens of eicosanoids simultaneously in a single run. nih.gov This provides a comprehensive profile of the eicosanoid network, which is crucial for understanding the complex interplay of these lipid mediators in biological processes. Immunoassays are typically limited to measuring a single analyte per assay, requiring multiple assays and larger sample volumes to obtain a similar amount of information. nih.gov
The following table provides a comparative overview of the key features of LC-MS/MS and immunoassay-based methods for eicosanoid research.
| Feature | Mass Spectrometry (LC-MS/MS) | Immunoassay (EIA/ELISA) |
| Specificity | Very High (Isomer specific) | Variable (Prone to cross-reactivity) |
| Sensitivity | Very High (pg/mL range) | High (ng/mL to pg/mL range) |
| Accuracy | High (with SIL-IS) | Can be compromised by cross-reactivity |
| Multiplexing | High (Simultaneous analysis of many analytes) | Low (Single analyte per assay) |
| Throughput | Moderate | High |
| Cost per Sample | Higher | Lower |
| Instrumentation Cost | High | Low |
| Method Development | Flexible and relatively rapid | Time-consuming and costly |
This interactive table summarizes the key differences between the two analytical platforms, aiding in the selection of the most appropriate method for a given research objective.
Investigations into the Biological and Pathophysiological Roles of Pgd2 Metabolites Using Tetranor Pgdm Lactone D6
Research on PGD2 Biosynthesis and Metabolism in Animal Models
Tetranor-PGDM lactone-d6 is pivotal for quantitative studies of PGD2 biosynthesis and metabolism in various animal models. Its use as an internal standard allows for the accurate determination of tetranor-PGDM levels, providing a reliable index of in vivo PGD2 production.
Studies in Murine Models (e.g., Wild-Type and Gene Knockout Mice)
In murine models, tetranor-PGDM has been identified as the primary urinary metabolite of PGD2, making it an excellent biomarker for tracking PGD2 synthesis. nih.govresearchgate.net Studies utilizing this compound for quantification have demonstrated that the infusion of PGD2 in mice leads to a dose-dependent increase in urinary tetranor-PGDM. nih.govresearchgate.net
Research in gene knockout mice has further clarified the enzymatic pathways of PGD2 production. Deletion of either lipocalin-type or hematopoietic PGD synthase enzymes resulted in decreased urinary tetranor-PGDM levels. nih.govresearchgate.net Furthermore, studies in cyclooxygenase (COX) knockout mice revealed that COX-1, but not COX-2, deletion significantly reduced urinary tetranor-PGDM, highlighting the key role of COX-1 in PGD2 biosynthesis in these models. nih.gov
Table 1: Impact of Gene Deletion on Urinary Tetranor-PGDM Levels in Murine Models
| Gene Deleted | Effect on Urinary Tetranor-PGDM | Reference |
| Lipocalin-type PGD synthase | Decreased | nih.gov, researchgate.net |
| Hematopoietic PGD synthase | Decreased | nih.gov, researchgate.net |
| Cyclooxygenase-1 (COX-1) | Decreased | nih.gov |
| Cyclooxygenase-2 (COX-2) | No significant change | nih.gov |
Application in Canine Models for Urinary Lipid Metabolite Profiling
In canine models, comprehensive urinary lipid metabolite profiling using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been employed to investigate disease states. nih.govnih.gov While a specific study focusing on tetranor-PGDM in canine liver masses did not find a significant change in this particular metabolite, it successfully identified increases in metabolites of other prostaglandins (B1171923) like PGE2 and PGF2α, demonstrating the utility of this approach in understanding the broader lipid mediator landscape in canine diseases. nih.gov The methodology, which relies on internal standards like this compound for accuracy, is crucial for defining the metabolic signatures of various conditions in veterinary medicine. nih.gov
Elucidation of PGD2 and its Metabolites in Inflammatory and Immune Responses in Research Models
The quantification of tetranor-PGDM, facilitated by this compound, has been instrumental in exploring the multifaceted role of PGD2 in inflammation and immunity. nih.govsemanticscholar.org PGD2 can exhibit both pro- and anti-inflammatory properties depending on the context. nih.govsemanticscholar.org For instance, in murine models of allergic asthma, PGD2 has been shown to have significant pro-inflammatory effects. nih.gov Conversely, in models of delayed-type hypersensitivity, hematopoietic PGD synthase appears to act as a negative regulator, suggesting an anti-inflammatory role for PGD2 in this setting. semanticscholar.org
In a human model of acute inflammation induced by bacterial lipopolysaccharide (LPS), a marked increase in urinary tetranor-PGDM was observed, coinciding with the systemic inflammatory response. nih.govresearchgate.netnih.gov This highlights the involvement of PGD2 in the acute phase of inflammation. nih.govresearchgate.netnih.gov
Research on Prostaglandin (B15479496) D2 Involvement in Physiological Processes (e.g., Sleep-Wake Regulation) in Experimental Systems
Prostaglandin D2 is recognized as a potent endogenous sleep-promoting substance. nih.govmedchemexpress.commedchemexpress.comnih.gov It is produced in the brain and secreted into the cerebrospinal fluid, where it acts as a sleep hormone. nih.gov PGD2 stimulates DP1 receptors, leading to the release of adenosine, which in turn activates sleep-promoting neurons and inhibits arousal neurons. nih.gov The use of this compound in preclinical studies allows for the investigation of how various factors may influence PGD2 levels in the central nervous system, thereby affecting sleep-wake cycles.
Utility in Investigating PGD2's Modulatory Effects on Vascular and Platelet Function in in vitro and in vivo Research Models
PGD2 is known to modulate vascular and platelet function, primarily through its interaction with D prostanoid receptors. caymanchem.comnih.govresearchgate.net It generally acts as a vasodilator and inhibits platelet aggregation. caymanchem.comglpbio.com The administration of niacin, a medication known to cause facial flushing due to vasodilation, has been shown to increase levels of tetranor-PGDM in humans, providing in vivo evidence of PGD2's role in vascular responses. nih.govresearchgate.net The ability to accurately measure tetranor-PGDM using its deuterated lactone standard is crucial for studies examining the vascular effects of PGD2 and the mechanisms underlying these actions. nih.govresearchgate.net
Evaluation of Tetranor-PGDM as a Research Biomarker Reflecting PGD2 Biosynthesis in Pre-clinical and Translational Studies
Tetranor-PGDM has been firmly established as a reliable and abundant urinary biomarker that reflects the systemic biosynthesis of PGD2 in both mice and humans. caymanchem.comnih.govresearchgate.netnih.gov Its utility stems from the fact that it is a major metabolite of PGD2 and its levels in urine correlate with changes in PGD2 production. nih.govresearchgate.netnih.gov The use of this compound as an internal standard in quantitative assays ensures the accuracy and reliability of these measurements, making it an invaluable tool in preclinical and translational research aimed at understanding the role of PGD2 in health and disease. caymanchem.comglpbio.com For instance, elevated levels of tetranor-PGDM have been observed in mice with colitis-associated colorectal cancer, suggesting its potential as a biomarker in this context. nih.gov
Advanced Research Applications and Future Perspectives
Integration of Tetranor-PGDM Lactone-d6 into Comprehensive Lipidomics and Metabolomics Research Platforms
The primary application of this compound is as an internal standard in mass spectrometry-based analytical platforms. caymanchem.comglpbio.com Its integration is critical for correcting variations that can occur during sample preparation and analysis, thereby ensuring the accuracy of quantification of its non-deuterated counterpart, a key biomarker of prostaglandin (B15479496) D2 (PGD2) biosynthesis. caymanchem.comnih.gov
In the field of lipidomics, there is a growing need to simultaneously measure a wide array of bioactive lipids to gain a comprehensive understanding of their roles in health and disease. This compound is integral to multiplexed targeted analysis of polyunsaturated fatty acids (PUFAs) and their oxidized metabolites, known as oxylipins. nih.gov
Researchers utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify dozens to hundreds of these signaling molecules in a single analytical run. nih.govfao.org In such methods, a mixture of deuterated internal standards, including this compound, is added to biological samples (e.g., plasma, urine, tissue homogenates) at the beginning of the extraction process. Because the internal standard behaves chemically almost identically to the endogenous analyte, it accounts for analyte loss during sample preparation and for variations in instrument response. This ensures that the final calculated concentration of tetranor-PGDM, a downstream metabolite of the arachidonic acid cascade, is accurate and reproducible.
Table 1: Role of Internal Standards in Multiplexed Oxylipin Analysis
| Feature | Description | Relevance of this compound |
| Methodology | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Used for the quantification of tetranor-PGDM lactone. caymanchem.comglpbio.com |
| Analytes | Polyunsaturated Fatty Acids (PUFAs) and Oxylipins | Tetranor-PGDM is a key oxylipin derived from PGD2. nih.gov |
| Purpose | Simultaneous quantification of numerous lipid mediators. nih.gov | Enables accurate measurement within a complex panel of analytes. |
| Function | Corrects for sample loss and ionization variability. | As a stable isotope-labeled standard, it mimics the analyte's behavior. caymanchem.com |
Quantitative metabolomics aims to measure the concentrations of small molecules in biological systems to understand physiological states and pathological processes. Tetranor-PGDM is a significant urinary metabolite that reflects the in vivo biosynthesis of PGD2. nih.govresearchgate.net Elevated levels of PGD2 are implicated in various conditions, including allergic reactions, inflammation, and different types of muscular dystrophy. nih.govnih.gov
The use of this compound enables the precise and accurate quantification of tetranor-PGDM in clinical and preclinical studies. For instance, studies have shown significantly higher urinary concentrations of tetranor-PGDM in patients with Fukuyama congenital muscular dystrophy (FCMD) and Duchenne muscular dystrophy, correlating with disease severity. nih.govnih.gov These quantitative findings, made reliable by stable isotope dilution analysis with standards like this compound, implicate PGD2 pathways in the pathogenesis of these diseases and suggest potential therapeutic targets. nih.gov
Development of Novel Analytical Approaches and Instrumentation for Enhanced Metabolite Profiling
While LC-MS/MS is a gold standard, research continues into novel analytical methods for broader and more efficient metabolite profiling. The development of high-throughput assays, such as enzyme immunoassays (EIAs), provides a complementary approach for measuring specific metabolites like tetranor-PGDM. nih.govgoogle.com
In the development and validation of these new methods, the accuracy of established techniques like LC-MS/MS is paramount. This compound plays a crucial role in this validation process, providing the benchmark concentration values against which the performance of a new assay, such as a newly developed monoclonal antibody-based competitive EIA, is judged. nih.gov This ensures that novel, potentially more accessible, analytical platforms maintain the necessary precision and reliability for research and diagnostic applications.
Exploration of Uncharacterized Metabolic Pathways and Transformations of Tetranor-PGDM and its Lactone Form
The metabolome is vast, and many metabolic pathways remain uncharacterized. Research into the prostaglandin metabolic network continues to uncover new transformations. For example, tetranor-PGDM can undergo dehydration to form tetranor-PGJM, a cyclopentenone prostaglandin. google.com Understanding the kinetics and biological contexts of such transformations is an active area of research.
Studies exploring these pathways rely on the ability to accurately measure each metabolite. The use of specific internal standards, such as this compound, allows researchers to confidently quantify the substrate (tetranor-PGDM) and potentially track its conversion to other products, shedding light on previously unknown aspects of eicosanoid metabolism. researchgate.net
Application in Enzymatic Assay Development and Screening for Modulators of Eicosanoid Metabolism in Research
This compound is valuable in the development of research tools for studying eicosanoid metabolism. The creation of competitive enzyme immunoassays for tetranor-PGDM, for instance, requires purified tetranor-PGDM as a standard. nih.gov The purity and concentration of these standards are often confirmed using mass spectrometry with the aid of a deuterated internal standard.
Furthermore, these validated assays can be used in screening platforms to identify compounds that modulate PGD2 production. By accurately measuring the downstream metabolite tetranor-PGDM, researchers can infer the activity of key enzymes in the PGD2 biosynthetic pathway, such as cyclooxygenases (COX-1 and COX-2) and PGD synthases. nih.govresearchgate.net This allows for the screening of potential inhibitors or enhancers of this pathway for research purposes.
Table 2: Research Applications in Assay Development
| Application Area | Role of this compound | Research Outcome |
| Immunoassay Validation | Serves as a reference standard for quantifying tetranor-PGDM via LC-MS/MS to validate EIA results. nih.gov | A sensitive and specific competitive EIA for high-throughput screening. nih.gov |
| Enzyme Activity Studies | Enables precise measurement of the metabolic product (tetranor-PGDM) to determine enzyme kinetics. | Understanding the activity of enzymes like COX and PGD synthase. nih.gov |
| Inhibitor Screening | Ensures accurate quantification of pathway output (tetranor-PGDM) in the presence of potential inhibitors. | Identification of novel research compounds that modulate eicosanoid metabolism. |
Bioinformatic and Statistical Methodologies for Interpretation of High-Dimensional Metabolomics Data in Research Contexts
Metabolomics and lipidomics studies generate vast and complex datasets, often containing measurements for hundreds of analytes across numerous samples. The accurate quantification afforded by internal standards like this compound is a prerequisite for meaningful downstream analysis. The resulting high-dimensional data requires sophisticated bioinformatic and statistical tools for interpretation. mdpi.comnih.gov
The process involves several stages, from raw data processing to statistical analysis and pathway mapping. mdpi.com Statistical methods such as univariate and multivariate analyses are employed to identify metabolites that are significantly different between experimental groups. The reliable quantitative data for tetranor-PGDM, anchored by its deuterated standard, can then be integrated with other metabolite data and mapped onto known metabolic pathways. nih.gov This systems-level approach helps researchers to contextualize the changes in PGD2 metabolism and generate new hypotheses about its role in the biological system under investigation. nih.gov
Q & A
Q. How is tetranor-PGDM lactone-d6 identified and quantified in biological matrices such as urine or plasma?
Methodological Answer:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard, leveraging deuterated analogs (e.g., this compound) as internal standards to correct for matrix effects and ionization efficiency .
- Enzyme Immunoassay (EIA) kits with monoclonal antibodies offer specificity for tetranor-PGDM detection (cross-reactivity <5% with related metabolites). The validated EIA range is 0.252–20.2 ng/mL, ideal for clinical or murine studies requiring high-throughput analysis .
- Sample preparation includes solid-phase extraction to remove interfering lipids, followed by derivatization for enhanced MS sensitivity .
Q. What is the role of this compound as an internal standard in prostaglandin research?
Methodological Answer:
- The deuterated form (d6) is isotopically distinct, enabling precise quantification via stable isotope dilution mass spectrometry (SID-MS) . It accounts for analyte loss during extraction, matrix suppression, and instrument variability .
- Protocols recommend spiking deuterated standards into samples before homogenization to normalize recovery rates and validate method accuracy .
Advanced Research Questions
Q. How do researchers address stability challenges between the lactone and open-ring forms of tetranor-PGDM in biological samples?
Methodological Answer:
- The lactone form (this compound) may interconvert with the open-ring metabolite under physiological pH or enzymatic activity. To mitigate this:
Q. How can conflicting data on urinary tetranor-PGDM levels across studies be resolved?
Methodological Answer:
- Discrepancies often arise from:
- Pre-analytical variables : Time-to-freezing, storage duration, or differences in urine normalization (creatinine vs. volume) .
- Cross-reactivity in immunoassays : Validate EIA results with LC-MS/MS to rule out false positives from structurally similar metabolites (e.g., tetranor-PGJM) .
- Biological variability : Stratify cohorts by age, diet, or circadian rhythm, as PGD2 biosynthesis fluctuates with these factors .
Q. What experimental strategies integrate this compound with other eicosanoids in lipidomic studies?
Methodological Answer:
- Use untargeted lipidomics with high-resolution MS to profile tetranor-PGDM alongside 15-F2t-isoprostanes, PGE2, and other oxylipins. Data processing tools like XCMS or MetaboAnalyst enable multivariate analysis to identify correlations with inflammatory pathways .
- For mechanistic studies, combine deuterated standards with knockout models (e.g., COX-1/COX-2 deficient mice) to dissect PGD2 metabolic pathways .
Methodological Considerations for Experimental Design
Q. How to optimize extraction protocols for this compound in low-abundance samples (e.g., cerebrospinal fluid)?
Methodological Answer:
- Micro-solid-phase extraction (μ-SPE) with C18 cartridges concentrates analytes from small volumes (50–100 µL). Recovery rates >85% are achievable with methanol:water (70:30) elution .
- Derivatization using pentafluorobenzyl bromide enhances MS sensitivity by 10-fold, critical for detecting sub-nanogram levels .
Q. What validation criteria ensure reliability in this compound quantification?
Methodological Answer:
- Follow ICH M10 guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
